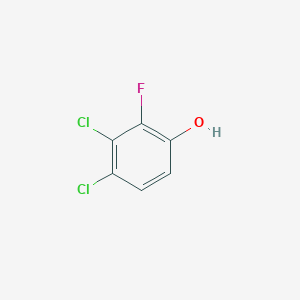

3,4-Dichloro-2-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl2FO |

|---|---|

Molecular Weight |

180.99 g/mol |

IUPAC Name |

3,4-dichloro-2-fluorophenol |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |

InChI Key |

PYNATBPUJOURNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Cl)Cl |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for 3,4 Dichloro 2 Fluorophenol

Direct Synthetic Routes to 3,4-Dichloro-2-fluorophenol

Direct synthetic routes to halogenated phenols often involve multi-step sequences starting from substituted nitrobenzenes or anilines. One such pathway begins with a suitably substituted aniline, which undergoes a diazotization reaction, followed by hydrolysis to yield the phenol (B47542). For instance, the synthesis of the isomeric 2-fluoro-3-chlorophenol from 2-fluoro-3-chloroaniline via a diazonium salt has been explored. However, this specific route can be problematic, suffering from low yields (around 20%) and the formation of a highly explosive diazocyclohexadienone byproduct, posing significant safety risks. google.com

A more viable, albeit multi-step, approach starts with a precursor like 1,3-dichloro-2-fluoro-4-nitrobenzene. google.com This compound can undergo a sequence of reactions, including nucleophilic substitution, reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to generate the final phenolic product. google.com For example, a process for the related 2-fluoro-3-chlorophenol starts with 3-chloro-1,2-difluoro-4-nitrobenzene, which is first methoxylated to a single regioisomer with high yield. google.com This intermediate is then reduced, deaminated, and demethylated to produce the target phenol. google.com This type of strategic, multi-step synthesis, while not "direct" in a single step, represents a planned route to the target structure.

Synthesis of this compound via Halogenation of Related Phenols

A common and intuitive strategy for synthesizing polysubstituted phenols is the sequential halogenation of simpler phenol precursors. This involves either the chlorination of a fluorophenol or the fluorination of a dichlorophenol.

The chlorination of fluorophenols is a direct method to introduce chlorine atoms onto the aromatic ring. The regiochemical outcome is dictated by the strong ortho-, para-directing effect of the hydroxyl group and the deactivating, meta-directing (with some ortho-, para-) effect of the fluorine atom.

Starting with 2-fluorophenol, chlorination can be performed using various agents like chlorine gas or sodium hypochlorite. guidechem.com The reaction with chlorine gas can lead to a mixture of chlorinated products. Similarly, chlorination of 3-fluorophenol (B1196323) with agents like sulphuryl chloride has been shown to produce dichloro-derivatives, such as 4,6-dichloro-3-fluorophenol. royalholloway.ac.uk

The synthesis of a related compound, 2,3-dichloro-4-fluorophenol (B8812778), has been achieved by the chlorination of 3-chloro-4-fluorophenol (B1581553) using N-chlorosuccinimide (NCS) in acetonitrile (B52724) with trifluoroacetic acid. This reaction, however, yields a mixture of isomers, with 3,6-dichloro-4-fluorophenol being the major product (42% yield) and the desired 2,3-dichloro-4-fluorophenol forming in a smaller amount (25% yield). chemicalbook.com This illustrates the challenge of controlling the position of the incoming chlorine atom.

Table 1: Examples of Chlorination Reactions of Fluorophenols

| Starting Material | Chlorinating Agent | Solvent/Conditions | Products | Reference |

|---|---|---|---|---|

| 3-Chloro-4-fluorophenol | N-chlorosuccinimide (NCS) | Acetonitrile, Trifluoroacetic acid | 3,6-dichloro-4-fluorophenol (42%), 2,3-dichloro-4-fluorophenol (25%) | chemicalbook.com |

| 3-Fluorophenol | Sulphuryl chloride | Chloroform or Diethyl ether | 4,6-dichloro-3-fluorophenol | royalholloway.ac.uk |

| 4-Fluorophenol | Chlorinating agent | Water | 2-chloro-4-fluorophenol (93.4%), 2,6-dichloro-4-fluorophenol (B1329666) (6.5%) | google.com |

| 2-Fluorophenol | Sodium hypochlorite | Water, 0-77 °C | 2-chloro-6-fluorophenol | guidechem.com |

The introduction of a fluorine atom onto a pre-existing dichlorophenol ring, such as 3,4-dichlorophenol (B42033), represents an alternative pathway. Traditional fluorination methods can be harsh, but modern organometallic catalysis has provided milder options.

Palladium-catalyzed fluorination of aryl halides or triflates is a prominent modern technique. acs.orgresearchgate.net This method typically involves a palladium(0) catalyst, a specialized phosphine (B1218219) ligand (such as a biaryl monophosphine), and a nucleophilic fluoride (B91410) source like cesium fluoride (CsF) or silver fluoride (AgF). researchgate.net While the direct fluorination of 3,4-dichlorophenol to yield the 2-fluoro derivative is challenging due to the need for C-H activation or a suitable leaving group, the fluorination of a derivative like 2-bromo-3,4-dichlorophenol (B6251121) could be a feasible route. These reactions often require careful optimization of ligands and reaction conditions to achieve high yield and selectivity. acs.org

Another approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group, followed by fluorination. researchgate.net A hypothetical route could therefore involve the synthesis of 2-amino-3,4-dichlorophenol, its conversion to a diazonium tetrafluoroborate (B81430) salt, and subsequent thermal decomposition to yield this compound. researchgate.net

Stereoselective and Regioselective Synthesis Approaches for this compound

Given that this compound is achiral, the primary challenge is not stereoselectivity but regioselectivity—the precise placement of the substituents. Achieving high regioselectivity often requires multi-step strategies involving the use of directing groups.

A directing group can be installed on the ring to guide subsequent substitutions and is later removed or transformed. For example, a nitro group can be introduced and, following halogenation steps, can be reduced to an amine, which is then removed via diazotization. This approach allows for the synthesis of substitution patterns that are not accessible through direct electrophilic substitution on the parent phenol.

The synthesis of 4-amino-2,6-dichloro-3-fluorophenol (B172438) provides an illustrative example of regiocontrol. One route starts with 2,6-dichloro-3-fluorophenol, which is nitrated at the para-position. The strong electron-withdrawing effects of the halogens necessitate prolonged reaction times for high conversion. The resulting nitro compound can then be reduced to the amine. This demonstrates how a functional group can be used to achieve a specific substitution pattern.

Lithiations can also offer highly regioselective functionalization. For instance, the treatment of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium (B86547) leads to deprotonation at the 4-position, flanked by the two chlorine atoms, allowing for specific functionalization at that site. researchgate.net Such strategies, while applied to different molecules, showcase the power of directed ortho-metalation and related reactions in achieving regiocontrol.

Novel Synthetic Approaches and Catalyst Systems for this compound Production

Recent advances in catalysis have opened new avenues for the synthesis of complex halogenated aromatics. Palladium-catalyzed cross-coupling and C-H activation reactions are at the forefront of these developments.

Palladium-catalyzed C-H bond fluorination is a powerful, though often expensive, method. google.com This approach can improve selectivity by using a directing group to guide the palladium catalyst to a specific C-H bond for fluorination. google.com While this avoids the need for a pre-installed leaving group, the cost of the catalyst and the potential difficulty in removing the directing group are significant considerations. google.com

The evolution of Pd(0)/Pd(II)-catalyzed aromatic fluorination has provided a toolkit for converting aryl bromides and triflates to aryl fluorides. acs.orgresearchgate.net The success of these reactions hinges on the development of specialized ligands that promote the difficult C-F reductive elimination step from the palladium(II) center. These systems offer a more controlled and often milder alternative to traditional nucleophilic aromatic substitution ("Halex") processes, which can require high temperatures. acs.orglookchem.com

Table 2: Examples of Novel Catalytic Approaches for Halogenation

| Reaction Type | Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| C-H Bond Fluorination | Palladium catalyst with a directing group | Aromatic C-H bonds | High selectivity; avoids pre-functionalization; catalyst can be expensive. | google.com |

| Aryl Halide Fluorination | Pd(0)/Pd(II) with biaryl monophosphine ligands | Aryl bromides, iodides, triflates | Milder conditions than traditional methods; ligand design is crucial for efficiency. | acs.orgresearchgate.net |

| Oxychlorination | Manganous(II) sulfate | Phenols | Uses HCl as chlorine source and H₂O₂ as oxidant in water; selective for 2,4-dichlorophenol (B122985). | researchgate.net |

Advanced Spectroscopic Characterization of 3,4 Dichloro 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4-Dichloro-2-fluorophenol

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed structural map can be developed.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the single phenolic hydroxyl proton.

The aromatic region would feature two signals corresponding to the protons at C-5 and C-6. Due to spin-spin coupling, these adjacent protons would split each other's signals into doublets. The proton at C-6 (H-6) is flanked by a chlorine atom and the proton at C-5, while H-5 is positioned between a chlorine atom and H-6. The electronic environment, influenced by the electronegative halogen and oxygen substituents, will cause these protons to resonate in the downfield region of the spectrum. The phenolic proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.10 - 7.30 | Doublet (d) | ~8-9 Hz |

| H-6 | 6.90 - 7.10 | Doublet (d) | ~8-9 Hz |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts are significantly influenced by the attached substituents.

C-1 (C-OH): The carbon bearing the hydroxyl group will be shifted downfield.

C-2 (C-F): This carbon will show a large downfield shift and will appear as a doublet due to one-bond coupling with the fluorine atom (¹JC-F).

C-3 (C-Cl) and C-4 (C-Cl): Carbons directly bonded to chlorine atoms will also be deshielded and shifted downfield.

C-5 and C-6: These protonated carbons will appear at higher field strengths compared to the substituted carbons. They will also exhibit smaller C-F coupling constants.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | 142 - 145 | ~10-15 (²JCF) |

| C-2 | 150 - 155 | ~240-250 (¹JCF) |

| C-3 | 120 - 125 | ~15-20 (²JCF) |

| C-4 | 125 - 130 | ~5-10 (³JCF) |

| C-5 | 115 - 120 | ~1-5 (⁴JCF) |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's environment. For this molecule, a single signal is expected. The chemical shift of fluorine on an aromatic ring is typically found in a range between -110 and -180 ppm relative to a standard like CFCl₃. The signal for the fluorine at C-2 would likely be split into a doublet of doublets due to coupling with the adjacent protons H-6 (four-bond coupling, ⁴JH-F) and H-5 (five-bond coupling, ⁵JH-F), although these couplings might be small.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the two adjacent aromatic protons (H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link the ¹H signals for H-5 and H-6 to their corresponding ¹³C signals.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its functional groups. The analysis of these bands helps confirm the presence of the hydroxyl group and the halogenated aromatic ring.

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Signals for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of sharp to medium peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1260 cm⁻¹ region.

C-F and C-Cl Stretches: The C-F stretching vibration gives a strong band, typically in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibrations are found at lower wavenumbers, usually between 600 and 850 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| In-plane O-H Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a structural fingerprint. wikipedia.orghoriba.com The technique relies on the inelastic scattering of monochromatic laser light, typically in the near-infrared (NIR) region, which minimizes fluorescence issues common with aromatic compounds. thermofisher.comusda.gov For this compound, the FT-Raman spectrum is expected to be rich in information, revealing characteristic vibrations of the substituted benzene ring and the hydroxyl group.

The interpretation of the spectrum involves assigning observed Raman bands to specific molecular vibrations. renishaw.com Key vibrational modes for this compound would include:

C-H vibrations: Aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region.

O-H vibrations: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a non-associated state, it would be found around 3600 cm⁻¹, while intermolecular hydrogen bonding in the solid state would broaden and shift this band to a lower frequency. The O-H out-of-plane deformation is also a key indicator of hydrogen bonding strength. researchgate.net

Ring vibrations: The benzene ring itself has several characteristic vibrations, including ring breathing modes, which are often strong in the Raman spectrum. researchgate.net For a substituted benzene, the frequencies of these modes are sensitive to the mass and electronic effects of the substituents (Cl, F, OH).

C-F, C-Cl, and C-O vibrations: The stretching vibrations for these bonds are expected in the fingerprint region (below 1500 cm⁻¹). C-F stretching vibrations are typically found in the 1100-1250 cm⁻¹ range, while C-Cl stretches appear at lower frequencies, generally between 600-800 cm⁻¹.

Deformation modes: In-plane and out-of-plane bending vibrations of the C-H and O-H bonds, as well as skeletal deformations of the ring, populate the lower frequency region of the spectrum. researchgate.net

Table 1: Expected FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| O-H Stretch | 3200-3600 | Position and width are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Typically weak to medium intensity. |

| Ring C=C Stretches | 1400-1600 | Multiple bands expected due to ring substitution. |

| C-F Stretch | 1100-1250 | Strong intensity is characteristic. |

| Ring Breathing Mode | 800-1050 | Can be substituent-sensitive. researchgate.net |

| C-Cl Stretches | 600-800 | Two distinct bands may be observed. |

This table is generated based on typical frequency ranges for the specified vibrational modes in related aromatic compounds.

Microwave Spectroscopy of this compound and Related Halogenated Phenols

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, allowing for the determination of its exact geometric structure, including bond lengths and angles. rsc.org A study on the closely related molecule, 3-Chloro-2-fluorophenol, using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer, illustrates the power of this technique. furman.edu For 3-Chloro-2-fluorophenol, the spectrum was measured in the 8-18 GHz range, and ab initio calculations were used to guide the analysis of its rotational, distortion, and nuclear quadrupole coupling constants. furman.edu

For this compound, two primary conformers would be expected, differing in the orientation of the hydroxyl proton (syn or anti with respect to the fluorine atom). Intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom (O-H···F) is anticipated to play a significant role in stabilizing one of these conformers. acs.org Microwave spectroscopy can distinguish between these conformers and determine their relative energies.

The analysis of the microwave spectrum of this compound would yield its principal moments of inertia (Iₐ, Iₑ, Iₒ) and, consequently, its rotational constants (A, B, C). Furthermore, the presence of two chlorine atoms (both with isotopes ³⁵Cl and ³⁷Cl) would lead to complex hyperfine splitting patterns in the rotational transitions due to the nuclear quadrupole moments of the chlorine nuclei. Analyzing this splitting provides detailed information about the electronic environment around the chlorine atoms.

Table 2: Representative Rotational and Nuclear Quadrupole Coupling Constants for a Related Halogenated Phenol (B47542) (3-Chloro-2-fluorophenol)

| Parameter | Value | Unit |

|---|---|---|

| Rotational Constant A | Calculated Value | MHz |

| Rotational Constant B | Calculated Value | MHz |

| Rotational Constant C | Calculated Value | MHz |

| Nuclear Quadrupole Coupling (χₐₐ) | Calculated Value | MHz |

| Nuclear Quadrupole Coupling (χₑₑ) | Calculated Value | MHz |

Data for 3-Chloro-2-fluorophenol from ab initio calculations as specific experimental values for this compound are not available in the provided search results. furman.edu The values are used here as representative examples of the parameters obtained from microwave spectroscopy.

Mass Spectrometry (MS) Fragmentation Pathways of this compound and its Derivatives

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. savemyexams.com For halogenated phenols like this compound, electron impact (EI) ionization typically produces a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. acdlabs.com

The fragmentation of halogenated phenols is often a competition between the elimination of a halogen atom and the loss of carbon monoxide (CO) or a CHO radical, similar to phenol itself. rsc.org The presence of multiple halogen atoms introduces complex fragmentation pathways. For this compound, key fragmentation steps would likely include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of HCl: [M - HCl]⁺˙, particularly facilitated by the ortho-hydroxyl group. rsc.org

Loss of CO: [M - CO]⁺˙

Loss of a formyl radical (CHO): [M - CHO]⁺

Consecutive losses: For instance, the initial loss of CO could be followed by the elimination of a halogen.

The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be a critical diagnostic tool, causing characteristic M, M+2, and M+4 peaks for ions containing two chlorine atoms. osti.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments, distinguishing between ions of the same nominal mass. bioanalysis-zone.com For this compound (C₆H₃Cl₂FO), HRMS would confirm its elemental formula by matching the measured exact mass to the theoretical calculated mass. This is particularly crucial in complex environmental or biological samples to differentiate the target analyte from other co-eluting substances. lcms.cz

Table 3: Theoretical Exact Masses for Key Ions of this compound

| Ion Formula | Description | Theoretical m/z (for ³⁵Cl) |

|---|---|---|

| [C₆H₃³⁵Cl₂FO]⁺˙ | Molecular Ion (M⁺˙) | 179.9545 |

| [C₆H₃³⁵Cl³⁷ClFO]⁺˙ | Molecular Ion (M+2) | 181.9515 |

| [C₆H₃³⁷Cl₂FO]⁺˙ | Molecular Ion (M+4) | 183.9486 |

| [C₆H₃³⁵ClFO]⁺ | Fragment: Loss of Cl | 144.9880 |

Calculated theoretical masses.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This provides unambiguous structural information and enhances selectivity and sensitivity in complex mixtures. unl.pt

For this compound, an MS/MS experiment would typically involve selecting the [M-H]⁻ ion in negative ion mode or the M⁺˙ ion in positive ion mode. The resulting product ion spectrum would reveal the connectivity of the molecule. For instance, fragmentation of the deprotonated molecule [M-H]⁻ in chlorophenols often leads to a characteristic loss of HCl, forming a [M-H-HCl]⁻ fragment ion. unl.pt This transition can be used for highly selective and quantitative analysis using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer. unl.ptnih.gov

Table 4: Plausible MS/MS Fragmentation Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mode |

|---|---|---|---|

| 179.9 | 144.9 | Cl | Positive |

| 179.9 | 151.9 | CO | Positive |

| 178.9 | 142.9 | HCl | Negative |

Based on nominal masses for the most abundant isotopes and fragmentation patterns of related chlorophenols. rsc.orgunl.pt

X-ray Crystallography and Solid-State Structural Elucidation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and halogen bonding.

While a specific crystal structure for this compound has not been identified in the provided search results, studies on related halogenated phenols provide valuable insights into what can be expected. cambridge.orgresearchgate.net For example, the crystal structures of other dichlorophenol derivatives have been solved, revealing triclinic or orthorhombic crystal systems. cambridge.orgresearchgate.net

For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the benzene ring.

Precise C-C, C-O, C-H, C-Cl, and C-F bond lengths and the angles between them.

The conformation of the hydroxyl group and definitive proof of intramolecular O-H···F hydrogen bonding, if present.

The crystal packing arrangement, detailing intermolecular interactions such as O-H···O hydrogen bonds between molecules, and potentially Cl···Cl or Cl···F halogen bonds, which influence the crystal lattice.

Table 5: Representative Crystallographic Data for a Dichlorophenol Derivative (2,6-dichloro-4-nitrophenol)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.169 |

| b (Å) | 16.637 |

| c (Å) | 7.440 |

| α (°) | 96.6 |

| β (°) | 116.19 |

| γ (°) | 78.68 |

| Volume (ų) | 878.9 |

Data from a study on 2,6-dichloro-4-nitrophenol, presented as an example of crystallographic parameters for a related compound. cambridge.org

Computational Chemistry and Theoretical Studies of 3,4 Dichloro 2 Fluorophenol

Density Functional Theory (DFT) Calculations for 3,4-Dichloro-2-fluorophenol

No specific DFT studies on this compound have been published. Therefore, data for the following subsections are unavailable:

Ab Initio Methods for this compound

Similarly, there is a lack of published research employing ab initio methods to study this compound. Ab initio calculations, which are based on first principles without the inclusion of experimental data, provide a high level of theoretical accuracy. nih.gov However, no such studies have been specifically applied to determine the properties of this compound.

Hartree-Fock (HF) and Post-Hartree-Fock Calculations

The starting point for many quantum chemical investigations is the Hartree-Fock (HF) method. wikipedia.org The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, providing a foundational understanding of the electronic structure. wikipedia.org It is a self-consistent field (SCF) method, meaning it iteratively solves equations until a stable solution for the electron orbitals and their energies is found. wikipedia.org While computationally efficient, the primary limitation of the HF method is its neglect of electron correlation—the way electrons instantaneously influence each other's motion. wikipedia.orguba.ar This simplification means that HF calculations, while useful for initial geometry optimizations and wavefunction analysis, often yield energies that are higher than the true energy of the system. ststephens.net.in

To achieve higher accuracy, chemists turn to post-Hartree-Fock methods, which are developed specifically to improve upon the HF approximation by incorporating electron correlation. wikipedia.orguba.ar These methods provide more accurate results but come with a significantly higher computational cost. wikipedia.org Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used level of theory that typically recovers a large portion (80-90%) of the correlation energy and offers a good balance between accuracy and computational expense. ststephens.net.in Higher orders, such as MP3 and MP4, offer further refinement but with rapidly increasing computational demands. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic states. ststephens.net.in Including all possible excited determinants ("Full CI") provides the exact solution to the Schrödinger equation within the given basis set, but it is computationally feasible only for very small molecules. wikipedia.org Truncated CI methods, like CISD (including single and double excitations), are more practical.

Coupled Cluster (CC) Theory: CC theory is one of the most accurate and reliable post-HF methods. The coupled-cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate energies for a wide range of molecules. researchgate.net

For a molecule like this compound, a typical computational study might begin with a geometry optimization using the HF method, followed by more accurate single-point energy calculations using MP2 or CCSD(T) to refine the electronic energy. karazin.uaresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are also frequently employed as they include a degree of electron correlation at a computational cost often comparable to or slightly higher than HF. karazin.uaresearchgate.net

Basis Set Selection and Computational Accuracy Assessment

The accuracy of any quantum chemical calculation is fundamentally dependent on two factors: the theoretical method (like HF or DFT) and the basis set. chemistryviews.org A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a critical decision that balances the desired accuracy against computational cost. chemistryviews.org

For halogenated compounds such as this compound, the selection of an appropriate basis set is particularly important. Standard choices often come from two main families:

Pople-style basis sets: These are denoted as X-YZG, such as the commonly used 6-311+G(d,p). The "6-311" indicates a split-valence set where core orbitals are described by one function and valence orbitals by three. The "+" signifies the addition of diffuse functions, which are important for describing anions or molecules with lone pairs, and the "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the orbitals, which is crucial for accurate modeling of chemical bonds. karazin.uaresearchgate.net

Dunning's correlation-consistent basis sets: These are denoted as cc-pVnZ (or aug-cc-pVnZ), where n can be D (double), T (triple), Q (quadruple), etc. These sets are designed to systematically converge towards the complete basis set (CBS) limit, allowing for extrapolation to obtain highly accurate energies. researchgate.net The "aug-" prefix indicates the addition of diffuse functions. For calculations involving non-covalent interactions, such as halogen bonding, augmented triple-zeta basis sets (e.g., aug-cc-pVTZ) are often recommended for reliable results. nih.govresearchgate.net

Assessing Computational Accuracy Ensuring the reliability of computational results is paramount. Accuracy is typically assessed by comparing calculated properties with either experimental data or results from higher-level, more computationally expensive calculations. nih.gov For instance, the calculated geometric parameters (bond lengths and angles) of this compound could be compared to experimental X-ray crystallography data of similar molecules. Thermodynamic properties, such as enthalpies of formation, can be calculated and benchmarked against experimental thermochemical data, with methods like G4MP2 showing accuracies around 0.8 kcal/mol for organic molecules. researchgate.net When experimental data is unavailable, results from a more modest level of theory (e.g., B3LYP/6-31G*) can be compared against those from a "gold standard" method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) to validate the chosen computational protocol. nih.gov

Reaction Mechanism Elucidation via Computational Modeling for this compound Reactions

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. digitellinc.comrsc.org For a compound like this compound, this could involve studying its atmospheric degradation, its role as a precursor in the formation of more toxic compounds like polychlorinated naphthalenes (PCNs), or its enzymatic metabolism. mdpi.comnih.gov

The process of modeling a reaction mechanism typically involves the following steps:

Locating Stationary Points: Using a selected level of theory (commonly DFT), the geometries of the reactants, products, and any potential intermediates are optimized. These correspond to minima on the potential energy surface (PES).

Identifying Transition States (TS): The highest energy point along the lowest energy path between a reactant and a product is the transition state. Locating the TS is a critical step and is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier (Ea), a key parameter that governs the reaction rate.

Mapping the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state geometry to confirm that it correctly connects the desired reactants and products.

For example, studies on the formation of PCNs from chlorophenol precursors have used DFT to map out complex reaction networks involving steps like radical addition, cyclization, and elimination of H or Cl atoms. mdpi.comnih.gov Such studies can determine which reaction pathways are energetically favored and predict the likely isomers of the products formed, providing crucial insights into the environmental fate of these pollutants. mdpi.comnih.gov

Quantum Chemical Descriptors and Reactivity Predictions for this compound

Quantum chemical calculations can provide a wide range of numerical descriptors that offer insights into the electronic structure and inherent reactivity of a molecule. ucsb.edu These descriptors can be used to predict how this compound might behave in a chemical reaction, identifying the most likely sites for electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ucsb.edu

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and more reactive. goums.ac.ir

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. These charges can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) centers. karazin.uaresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. goums.ac.ir

The table below shows representative data for the related isomer 2,6-Dichloro-4-fluorophenol (B1329666), calculated using both HF and DFT (B3LYP) methods with the 6-311+G(d,p) basis set, illustrating the types of descriptors that would be calculated for this compound. karazin.uaresearchgate.net

| Parameter | HF / 6-311+G(d,p) | B3LYP / 6-311+G(d,p) | Description |

|---|---|---|---|

| EHOMO (eV) | -9.14 | -6.69 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | 2.23 | -1.52 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 11.37 | 5.17 | Indicator of chemical stability and reactivity. |

Application of Machine Learning Approaches in the Computational Study of Halogenated Phenols

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry, capable of accelerating the prediction of molecular properties and activities. labmanager.com For halogenated phenols, a significant application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netijsmr.in QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity, such as toxicity. ijain.org

The typical workflow for building a machine learning-based QSAR model for halogenated phenols involves:

Data Collection: A dataset of diverse halogenated phenols with experimentally measured activity (e.g., cytotoxicity) is assembled. ijain.orgresearchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can include the quantum chemical descriptors discussed previously (EHOMO, ELUMO, atomic charges, etc.), as well as topological and physicochemical descriptors. researchgate.netunibo.it

Model Training and Validation: The dataset is split into a training set and a test set. A machine learning algorithm—such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Deep Neural Networks (DNN)—is trained on the training set to learn the correlation between the descriptors and the observed activity. ijsmr.inijain.org The model's predictive power is then evaluated on the unseen test set. unibo.it

Studies have successfully used DNN models to predict the cytotoxicity of a large set of phenols, demonstrating high accuracy. ijsmr.inijain.org Such models can prove that properties related to hydrophobicity, steric effects, and electronic characteristics are crucial in determining the toxicity of phenols. ijsmr.in By leveraging the quantum chemical descriptors calculated for this compound, it could be rapidly screened for potential toxicity or other properties using these pre-built QSAR models, guiding future experimental work and risk assessment. nih.gov

Reaction Mechanisms and Pathways of 3,4 Dichloro 2 Fluorophenol

Electrophilic Aromatic Substitution Reactions Involving 3,4-Dichloro-2-fluorophenol

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on this compound are determined by the cumulative electronic effects of the existing substituents.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). youtube.com Conversely, the halogen substituents (-F, -Cl) are deactivating groups because their strong electronegativity withdraws electron density from the ring inductively (-I effect). However, they are also ortho, para-directors because their lone pairs can be donated to the ring via resonance (+M effect). youtube.comorganicchemistrytutor.com

In this compound, the directing effects of the substituents are as follows:

-OH group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-F group (at C2): Deactivating, directs ortho (C1, C3) and para (C5).

-Cl group (at C3): Deactivating, directs ortho (C2, C4) and para (C6).

-Cl group (at C4): Deactivating, directs ortho (C3, C5) and para (C1).

Considering the combined directing influences, the C6 position is strongly activated by the hydroxyl group (ortho) and the C3-chloro group (para), but is sterically hindered by the adjacent fluorine atom at C2. The C5 position is activated by the C2-fluorine group (para) and the C4-chloro group (ortho). The strong activation from the hydroxyl group makes C6 a potential site, but steric hindrance often disfavors substitution at a position flanked by two other substituents. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the fluorine atom and ortho to the C4-chlorine atom, representing a compromise between electronic activation and steric accessibility.

Common electrophilic aromatic substitution reactions would be expected to yield the corresponding 5-substituted product as the major isomer.

| Reaction | Reagents | Major Expected Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3,4-Dichloro-2-fluoro-5-nitrophenol |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 5-Bromo-3,4-dichloro-2-fluorophenol |

| Sulfonation | Fuming H₂SO₄ | 3,4-Dichloro-2-fluoro-5-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 5-Alkyl-3,4-dichloro-2-fluorophenol (generally low yield for phenols) |

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally disfavored on electron-rich aromatic rings like phenols. For an SNAr reaction to proceed readily, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgsemanticscholar.org

The this compound ring lacks strong electron-withdrawing groups. The hydroxyl group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. The halogens are only weakly deactivating. Therefore, this compound is expected to be highly unreactive towards common nucleophiles under standard conditions.

Reaction could potentially occur under forcing conditions (e.g., high temperature and pressure) or via alternative mechanisms. One such mechanism involves the initial deprotonation of the phenol (B47542) to a phenoxide, followed by oxidation to a phenoxyl radical. This radical intermediate can act as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution. osti.gov

If substitution were to occur, the leaving group could be either a fluoride (B91410) or a chloride ion. In many SNAr reactions, fluoride is a better leaving group than chloride because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The relative leaving group ability would depend on the specific reaction mechanism and conditions.

Oxidative Transformation Mechanisms of this compound

The oxidation of phenols and their halogenated derivatives can proceed through several pathways, often initiated by the formation of a phenoxy radical. dss.go.th This intermediate is highly reactive and can undergo various subsequent reactions, including coupling to form dimers and polymers, or further oxidation leading to the formation of benzoquinones and eventual ring cleavage. nih.gov

Electrochemical oxidation studies on various chlorophenols have shown that they are oxidized at potentials around +1.0 V. dss.go.th The process can lead to the deposition of oligomeric films on the anode surface, a phenomenon known as anode fouling. dss.go.th The mechanism is believed to involve the attack of hydroxyl radicals on the electrochemically generated phenoxy radical. dss.go.th

Advanced Oxidation Processes (AOPs), such as those using Fenton's reagent (Fe²⁺/H₂O₂), generate highly reactive hydroxyl radicals (•OH) in solution. These radicals can attack the aromatic ring of chlorophenols, leading to hydroxylation, dechlorination, and eventual mineralization to CO₂, H₂O, and chloride ions. nih.gov The initial attack of a hydroxyl radical can occur at various positions on the ring, leading to a complex mixture of intermediates.

Based on studies of related compounds like 3,4-dichlorophenol (B42033), the oxidative transformation of this compound is expected to produce a variety of products. nih.gov

| Oxidation Pathway | Key Intermediates/Mechanisms | Potential Products |

|---|---|---|

| Radical Coupling | Formation of a phenoxy radical followed by C-C or C-O coupling. | Dimeric and oligomeric polychlorinated-fluorinated biphenyl (B1667301) ethers or biphenyls. |

| Quinone Formation | Oxidation of the phenol to a dihydroxy intermediate, followed by further oxidation. | Dichlorofluorobenzoquinones. |

| Ring Cleavage | Attack by strong oxidants (e.g., •OH) leading to the breaking of the aromatic ring. | Short-chain carboxylic acids (e.g., maleic acid, oxalic acid), CO₂, and inorganic halides (Cl⁻, F⁻). |

Reductive Dehalogenation Pathways of this compound

Reductive dehalogenation is the process of removing halogen atoms from a molecule and replacing them with hydrogen atoms. This is a significant degradation pathway for halogenated aromatic compounds in both industrial processes and natural environments.

Catalytic hydrodechlorination (HDC) is a common method, typically employing a metal catalyst such as palladium on carbon (Pd/C) with a source of hydrogen (e.g., H₂ gas). In this process, the C-Cl and C-F bonds are cleaved. Generally, C-Cl bonds are more readily reduced than C-F bonds under these conditions due to the lower bond dissociation energy. Therefore, it is expected that the chlorine atoms would be removed preferentially over the fluorine atom.

Microbial reductive dechlorination is another important pathway, occurring under anaerobic conditions in environments like sediments and soils. nih.gov Specific microorganisms can use chlorinated compounds as electron acceptors in their respiratory processes. epa.gov Studies on polychlorinated biphenyls (PCBs) and other chlorophenols have shown that microbial dehalogenation often exhibits regioselectivity, with meta and para chlorines being removed more readily than ortho chlorines. nih.govepa.gov

For this compound, a plausible stepwise reductive pathway would first involve the removal of the chlorine atoms, followed by the more difficult removal of the fluorine atom.

| Step | Reactant | Potential Product(s) |

|---|---|---|

| Initial Dechlorination | This compound | 3-Chloro-2-fluorophenol and/or 4-Chloro-2-fluorophenol |

| Second Dechlorination | 3-Chloro-2-fluorophenol or 4-Chloro-2-fluorophenol | 2-Fluorophenol |

| Final Defluorination | 2-Fluorophenol | Phenol |

Photochemical Reaction Mechanisms and Quantum Yields of this compound

The photochemical degradation, or direct photolysis, of chlorophenols occurs when these molecules absorb ultraviolet (UV) light, promoting them to an electronically excited state. This process can lead to the cleavage of carbon-halogen bonds, initiating a series of degradation reactions. The primary mechanism often involves the homolytic fission of a C-Cl bond, which has a lower bond energy than a C-F or C-H bond, to produce a phenyl radical and a chlorine radical.

The reaction is highly dependent on factors such as the wavelength of irradiation and the pH of the solution. The pH is particularly important as phenols exist in equilibrium with their conjugate base, the phenolate (B1203915) anion. The phenolate form typically has a different UV absorption spectrum and may exhibit different photochemical reactivity compared to the protonated phenol. researchgate.netresearchgate.net For other dichlorophenols, studies have shown that the anionic forms can have higher quantum yields at certain wavelengths. researchgate.net

| Compound Form | pH | Irradiation Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Molecular (2,4-DCP) | 2.0 | 222 | 0.087 |

| Molecular (2,4-DCP) | 5.7 | 222 | 0.085 |

| Anionic (2,4-DCP⁻) | 11.0 | 222 | 0.066 |

| Molecular (2,4-DCP) | 2.0 | 282 | 0.006 |

| Molecular (2,4-DCP) | 5.7 | 282 | 0.005 |

| Anionic (2,4-DCP⁻) | 11.0 | 282 | 0.190 |

The data for 2,4-DCP indicates a strong dependence of the quantum yield on both pH and wavelength, with the anionic form being significantly more photoreactive at 282 nm. A similar behavior would be expected for this compound.

Derivatization in Analytical Chemistry Research of 3,4 Dichloro 2 Fluorophenol

Derivatization Strategies for Enhanced Chromatographic Separation of 3,4-Dichloro-2-fluorophenol

Derivatization of this compound is primarily employed to facilitate its analysis by gas chromatography (GC). The process converts the polar phenol (B47542) into a less polar, more volatile, and more thermally stable derivative, leading to improved peak shape, better resolution, and reduced interaction with the chromatographic system. jfda-online.comgcms.cz Two of the most common strategies for phenols are silylation and alkylation.

Silylation is a widely used derivatization method where the active hydrogen in the hydroxyl group of the phenol is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cznih.gov This substitution significantly reduces the compound's polarity and decreases its susceptibility to hydrogen bonding, which in turn increases its volatility and thermal stability. nih.govmdpi.com The resulting TMS derivatives are well-suited for GC and GC-Mass Spectrometry (GC-MS) analysis. nih.gov

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govmdpi.comsigmaaldrich.com The reaction is a nucleophilic attack on the silicon atom of the silyl donor, resulting in the formation of a trimethylsilyl ether. nih.gov Research on various chlorophenols and alkylphenols has shown that silylation reactions can be optimized for speed and efficiency. For instance, studies have found that using acetone as a solvent can lead to complete derivatization within seconds at room temperature, a significant improvement over the hour or more required in other solvents like hexane or dichloromethane. nih.govresearchgate.net

Table 1: Common Silylation Reagents for Phenolic Compounds

| Reagent | Abbreviation | Common Catalyst | Key Features |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMCS | Highly reactive; by-products are volatile and neutral. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | None required | One of the most powerful silylating reagents. mdpi.com |

This table is interactive and can be sorted by column.

Alkylation involves introducing an alkyl group to the phenolic oxygen. While simple methylation can improve chromatographic behavior, a more powerful technique for trace analysis is derivatization with electrophilic reagents that introduce a halogenated group, such as pentafluorobenzylation. nih.gov

Pentafluorobenzyl bromide (PFBB) is a common reagent used to form pentafluorobenzyl (PFB) ether derivatives of phenols. gcms.cznih.gov This technique is particularly advantageous for trace analysis because the resulting PFB ethers are highly sensitive to electron capture detection (ECD). nih.gov Furthermore, for mass spectrometry, these derivatives are ideal for negative-ion chemical ionization (NICI), which can provide significantly lower detection limits compared to standard electron ionization (EI). rsc.orgresearchgate.net The derivatization reaction with PFBB is typically performed under basic conditions to facilitate the formation of the phenolate (B1203915) ion, which then acts as a nucleophile. This method has been successfully applied to the trace analysis of various halogenated phenols in complex environmental samples like water, air, and sediment. nih.gov

Table 2: Alkylation Reagents for Phenolic Compounds

| Reagent | Abbreviation | Derivative Formed | Primary Application |

|---|---|---|---|

| Pentafluorobenzyl bromide | PFBB | Pentafluorobenzyl (PFB) ether | Trace analysis with GC-ECD or GC-NICI-MS. nih.govrsc.org |

| Methyl iodide | CH3I | Methyl ether (Anisole) | General improvement of chromatographic properties. nih.gov |

This table is interactive and can be sorted by column.

Impact of Derivatization on Mass Spectrometric Fragmentation Patterns of this compound

Derivatization significantly alters the mass spectrometric fragmentation of this compound, providing more structural information and enhancing selectivity for detection.

For trimethylsilyl (TMS) derivatives , the mass spectrum typically shows a prominent molecular ion ([M]•+). nih.gov A characteristic fragmentation pathway for TMS ethers is the loss of a methyl group (CH₃•), resulting in a strong [M-15]+ ion. Another common fragment corresponds to the silyl moiety itself or fragments thereof. Systematic studies on silyl derivatives of chlorophenols have helped in understanding these fragmentation patterns, which are crucial for identification. researchgate.net

For pentafluorobenzyl (PFB) ether derivatives , the fragmentation pattern is dominated by the PFB group. Under electron ionization (EI), a major fragment observed is the tropylium-like ion [C₇H₂F₅]⁺ at a mass-to-charge ratio (m/z) of 181, which arises from the cleavage of the ether bond. The molecular ion may be weak or absent. In negative-ion chemical ionization (NICI) mode, the PFB derivatives exhibit high sensitivity, often forming an abundant [M-PFB]⁻ or [M-HF]⁻• ion, making this technique highly selective and sensitive for trace quantification. rsc.org

Table 3: Predicted Characteristic Mass Fragments for Derivatized this compound (MW = 181.0 g/mol )

| Derivative Type | Reagent | Derivative MW | Predicted Key Fragment Ions (m/z) | Ionization Mode |

|---|---|---|---|---|

| Trimethylsilyl (TMS) Ether | BSTFA | 252.0 g/mol | 252 ([M]•+), 237 ([M-15]+) | EI |

| Pentafluorobenzyl (PFB) Ether | PFBB | 360.0 g/mol | 181 ([C₇H₂F₅]⁺), 179 ([M-181]⁺) | EI |

This table is interactive and can be sorted by column.

Optimized Derivatization Protocols for Trace Analysis of this compound in Complex Matrices

The determination of trace levels of this compound in environmental matrices such as water or soil requires a robust analytical method that combines efficient extraction with sensitive derivatization and detection. Pentafluorobenzylation followed by GC-MS is a frequently optimized protocol for such purposes. nih.gov

An optimized protocol typically involves the following steps:

Sample Preparation: Extraction of the phenol from the matrix. For water samples, this is often done by liquid-liquid extraction with a solvent like dichloromethane or by solid-phase extraction (SPE). nih.gov

Derivatization: The extracted phenol is reacted with pentafluorobenzyl bromide (PFBB). Optimization of this step involves adjusting the reaction temperature, time, and pH. For many phenols, a reaction temperature of around 60-80°C for 1-5 hours provides high derivatization yields. rsc.orgresearchgate.net The use of a phase-transfer catalyst can sometimes enhance the reaction rate.

Purification: The PFB ether derivative is extracted into a nonpolar solvent like hexane, and excess reagent is removed.

Analysis: The final extract is analyzed by GC-MS, often using selected ion monitoring (SIM) to enhance selectivity and sensitivity. nih.gov For ultimate sensitivity, negative-ion chemical ionization (NICI) is employed, which can achieve detection limits in the femtogram (fg) range. rsc.org

Studies have shown that such methods can achieve detection limits for halogenated phenols in water as low as 0.0066–0.0147 µg/L and recoveries greater than 90% from spiked environmental samples. nih.gov

Solid-Phase Analytical Derivatization (SPAD) Approaches for Halogenated Phenols

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that integrates solid-phase extraction (SPE) with the derivatization process into a single procedure. researchgate.net This approach offers several advantages over conventional methods, including reduced sample handling, lower consumption of organic solvents, and potentially higher sample throughput. researchgate.netfree.fr

For halogenated phenols like this compound, a typical SPAD workflow is as follows:

The aqueous sample is made alkaline to convert the phenols into their phenolate ion form.

The sample is passed through an SPE cartridge containing a strong anion-exchange (SAX) sorbent. The negatively charged phenolate ions are retained on the sorbent. free.frnih.gov

Interfering neutral and acidic compounds can be washed from the cartridge. free.fr

The derivatizing reagent, dissolved in an appropriate organic solvent (e.g., pentafluoropyridine in hexane), is passed through the cartridge. free.frnih.gov The derivatization reaction occurs directly on the solid phase.

The newly formed, neutral phenol derivatives are no longer retained by the anion-exchange sorbent and are eluted from the cartridge with a nonpolar solvent. free.fr

This on-cartridge derivatization simplifies the entire analytical procedure and has been shown to yield significantly higher signal-to-noise ratios compared to biphasic reaction systems because it effectively removes coexisting interfering compounds. free.frnih.gov Research has demonstrated the successful application of SPAD for a range of chlorophenols and alkylphenols in water samples, achieving method detection limits in the low nanogram-per-liter (ng/L) range. nih.gov

Table 4: Comparison of Conventional vs. SPAD Derivatization for Halogenated Phenols

| Feature | Conventional Derivatization | Solid-Phase Analytical Derivatization (SPAD) |

|---|---|---|

| Workflow | Separate steps for extraction, concentration, and derivatization. | Extraction and derivatization combined in one step. researchgate.net |

| Solvent Usage | Higher consumption of organic solvents. | Reduced solvent consumption. free.fr |

| Sample Cleanup | Often requires additional cleanup steps. | Integrated cleanup removes interferences effectively. free.fr |

| Efficiency | More time-consuming and labor-intensive. | Faster and more easily automated. free.fr |

| Sensitivity | Can be limited by matrix effects. | Often higher due to efficient removal of matrix components. free.frnih.gov |

This table is interactive and can be sorted by column.

Role As a Chemical Intermediate in Specialized Syntheses Involving 3,4 Dichloro 2 Fluorophenol

Synthesis of Agrochemical Precursors from 3,4-Dichloro-2-fluorophenol

While extensive public documentation on the large-scale use of this compound in the synthesis of commercial agrochemicals is limited, its structural features are analogous to those found in numerous active ingredients. Halogenated phenols are well-established precursors for a wide range of herbicides, fungicides, and pesticides. The presence of both chlorine and fluorine can enhance the biological activity and metabolic stability of the final product.

The synthesis of phenoxy herbicides, such as those derived from 2,4-dichlorophenol (B122985), is a major application for chlorophenols. asianpubs.orgjst.go.jpchemicalbook.com By analogy, this compound can be a precursor for novel phenoxy herbicides. The key reaction is typically a Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a base, reacts with an alkyl halide.

A hypothetical reaction scheme for the synthesis of a 3,4-dichloro-2-fluorophenoxyacetic acid, a potential herbicidal compound, is shown below:

Reaction Scheme: Synthesis of a Potential Phenoxy Herbicide Cl | Cl--C6H2(F)--OH + ClCH2COOH + 2 NaOH -> Cl--C6H2(F)--OCH2COONa + NaCl + 2 H2O (this compound) (Chloroacetic acid) (Sodium 3,4-dichloro-2-fluorophenoxyacetate)

Cl | Cl--C6H2(F)--OCH2COONa + HCl -> Cl--C6H2(F)--OCH2COOH + NaCl (Sodium 3,4-dichloro-2-fluorophenoxyacetate) (3,4-Dichloro-2-fluorophenoxyacetic acid)

Environmental Fate and Biotransformation Studies of 3,4 Dichloro 2 Fluorophenol

Microbial Degradation Pathways of 3,4-Dichloro-2-fluorophenol

Comprehensive studies are required to elucidate the mechanisms by which microorganisms break down this compound.

Aerobic Biodegradation Mechanisms

No studies have been identified that detail the aerobic biodegradation pathways of this compound. Research in this area would need to identify the initial enzymatic attacks, intermediate metabolites, and the final products of degradation under aerobic conditions.

Anaerobic Biotransformation Mechanisms

The anaerobic biotransformation of this compound remains uninvestigated. Future research should focus on identifying the key anaerobic processes, such as reductive dehalogenation, and the sequence of intermediate compounds formed.

Role of Specific Microbial Strains and Dehalogenating Enzymes

There is no information available on specific microbial strains capable of degrading this compound. Consequently, the dehalogenating enzymes that would be crucial for initiating the breakdown of this compound have not been isolated or characterized.

Enzymatic Activities in the Degradation of this compound

Without identified microbial degradation pathways, the specific enzymatic activities, including kinetics and substrate specificity, involved in the transformation of this compound are unknown.

Abiotic Degradation Processes of this compound in Environmental Systems

The abiotic fate of this compound, particularly through photodegradation, is a critical area that awaits investigation.

Q & A

Q. What are the optimal synthetic routes for producing high-purity 3,4-Dichloro-2-fluorophenol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation or nucleophilic aromatic substitution of phenol derivatives. For example:

- Step 1 : Start with 3,4-dichlorophenol and introduce fluorine via fluorination agents (e.g., KF/18-crown-6 in DMF at 120°C) .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm) .

- Intermediate Characterization : Use H/F NMR to verify substitution patterns and GC-MS to assess purity (>98%) .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

Methodological Answer:

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) for separation and quantification (LOD: 0.1 ppb) .

- HPLC : Use a C18 column with fluorescence detection (ex: 280 nm, em: 320 nm) for aqueous samples .

- Calibration : Prepare standards in methanol/water (1:1) and validate linearity (R > 0.995) across 0.1–100 ppm .

Advanced Research Questions

Q. How can the structural and electronic properties of this compound be elucidated using computational and experimental methods?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use the WinGX suite for structure refinement to determine bond angles and halogen interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for reactivity analysis .

- Spectroscopy : Compare experimental IR (e.g., C-F stretch at 1150–1250 cm) with computed vibrational spectra to validate electronic structure .

Q. What strategies resolve contradictions in toxicity data for chlorophenol derivatives like this compound?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to screen literature (e.g., PubMed, TOXCENTER) using keywords like "this compound" AND "toxicity" .

- Meta-Analysis : Normalize data across studies (e.g., adjust for dose, exposure duration) and apply random-effects models to account for heterogeneity .

- In Vitro Validation : Replicate conflicting results using standardized assays (e.g., MTT for cytotoxicity in HepG2 cells; EC calculations) .

Q. How does this compound interact with biological systems, and what are its potential mechanisms of action?

Methodological Answer:

- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 enzymes using fluorometric assays (e.g., CYP3A4, IC determination) .

- ROS Induction : Measure reactive oxygen species (ROS) in SH-SY5Y cells via DCFH-DA fluorescence and correlate with apoptosis (Annexin V/PI staining) .

- Molecular Docking : Simulate binding affinities to proteins like human serum albumin (PDB ID: 1AO6) using AutoDock Vina to predict pharmacokinetics .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Photodegradation : Exclude UV light (λ = 254 nm) in a solar simulator and quantify degradation products via LC-QTOF-MS .

- Microbial Biodegradation : Inoculate soil/water samples with Sphingomonas spp. and monitor metabolite formation (e.g., 3-chlorocatechol) using H NMR .

- QSAR Modeling : Predict half-life (t) using EPI Suite’s BIOWIN module and validate with experimental hydrolysis data (pH 7, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.